molecular formula C22H20N2O6S B2687856 2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-24-6

2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2687856
CAS No.: 921919-24-6
M. Wt: 440.47
InChI Key: ZVFVQEAFGKWBKH-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen at the 1,4-position. The structure is substituted at position 10 with a methyl group and at position 11 with a ketone group. The benzenesulfonamide moiety at position 2 is further substituted with 2,5-dimethoxy groups.

Properties

IUPAC Name

2,5-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-24-17-6-4-5-7-19(17)30-18-10-8-14(12-16(18)22(24)25)23-31(26,27)21-13-15(28-2)9-11-20(21)29-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVQEAFGKWBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, focusing on its antimicrobial, cytotoxic, and pharmacological effects based on existing research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name 2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS Number 921919-24-6
Molecular Formula C22H20N2O6S
Molecular Weight 440.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamides and related compounds. The compound has been evaluated for its efficacy against various microbial strains. For instance, compounds with similar structures have shown selective antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Testing

A study assessing the antimicrobial properties of related compounds found that modifications in the sulfonamide structure significantly influenced their activity. The introduction of specific functional groups enhanced interactions with microbial cell membranes, leading to increased efficacy against resistant strains .

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on human cell lines while maintaining selective toxicity against microbial cells. This suggests a potential therapeutic window for further development .

Pharmacological Applications

The compound's structure suggests potential applications in various pharmacological areas:

  • Antiviral Activity : Similar compounds have been identified as allosteric modulators against viral proteins, particularly in Hepatitis B .
  • Antitumor Potential : The oxazepin moiety is known for its antitumor properties in other derivatives, indicating a possible avenue for cancer research .

Summary of Key Studies

  • Antimicrobial Efficacy : A series of sulfonamide derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group could enhance activity against resistant strains .
  • Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on various human cell lines. Some showed promising results with a therapeutic index suitable for further investigation .
  • Mechanism of Action : Research into the mechanism of action revealed that these compounds often disrupt microbial cell wall synthesis or function through inhibition of essential enzymes .

Data Table: Biological Activity Overview

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
CytotoxicitySelective cytotoxicity observed in human cell lines
AntiviralPotential allosteric modulation in viral proteins
AntitumorIndications of antitumor activity in related compounds

Scientific Research Applications

Neuropharmacology

This compound may serve as a modulator of neurotransmitter receptors in the central nervous system. It has shown potential in:

  • Antidepressant Activity : Preliminary studies indicate that it exhibits antidepressant-like effects comparable to established medications like fluoxetine. Behavioral tests in animal models have demonstrated significant improvements in depressive symptoms.

Anti-inflammatory Properties

Research has suggested that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. In vitro studies have shown that it reduces inflammation in activated macrophages, which could be beneficial for conditions such as arthritis.

Antioxidant Activity

The compound may possess antioxidant properties that help protect cells from oxidative stress. This aspect is crucial for developing therapies aimed at diseases characterized by oxidative damage, such as neurodegenerative disorders.

Case Study 1: Antidepressant Effects

A study involving animal models evaluated the efficacy of 2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide in reducing depressive behaviors. The results indicated that the compound significantly reduced immobility time in the forced swim test and tail suspension test, similar to the effects observed with traditional antidepressants.

Case Study 2: Inhibition of Cytokine Production

In vitro experiments conducted on macrophages showed that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential application in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Feature Reference
Target Compound Dibenzo[b,f][1,4]oxazepin Oxygen at 1,4; rigid structure N/A
Compound 47 () Dibenzo[b,f][1,4]thiazepine Sulfur at 1,4; higher lipophilicity
Compound 4h () Benzo[b][1,4]diazepine Nitrogen at 1,4; flexible hydrogen bonding

Substituents at Position 10

The methyl group at position 10 in the target compound contrasts with substituents in similar compounds:

  • Ethyl () : Compounds 8a–8g have a 10-ethyl group, which increases steric bulk compared to methyl. Ethyl may enhance hydrophobic interactions but reduce metabolic stability due to longer alkyl chains .

Table 2: Position 10 Substituent Impact

Compound Position 10 Group Molecular Weight (g/mol) Key Effect Reference
Target Compound Methyl ~436* Moderate steric hindrance N/A
Compound 8a () Ethyl ~422† Increased hydrophobicity
N-(10-Acetyl-...) () Acetyl 408.47 Electron-withdrawing; altered metabolism

*Estimated based on molecular formula. †Derived from .

Sulfonamide vs. Acetamide Functional Groups

The target’s benzenesulfonamide group differs from acetamide-linked analogs in :

  • Sulfonamide (Target) : The sulfonamide group (pKa ~10) is more acidic than acetamides, enhancing hydrogen-bond acceptor capacity. The 2,5-dimethoxy substituents may improve solubility relative to unsubstituted sulfonamides .
  • Acetamide () : Compounds 8a–8g use aryl acetamides, which are less polar and may penetrate lipid membranes more effectively. However, they lack the strong electron-withdrawing effects of sulfonamides .

Table 3: Functional Group Comparison

Compound Functional Group Key Property Reference
Target Compound 2,5-Dimethoxybenzenesulfonamide High polarity; strong H-bond acceptor N/A
Compounds 8a–8g () Aryl acetamide Moderate polarity; membrane permeability
N-(10-Acetyl-...) () 4-Methylbenzenesulfonamide Moderate acidity; industrial relevance

Aromatic Substituents

The 2,5-dimethoxybenzene group in the target contrasts with halogenated or heteroaromatic substituents in analogs:

  • Halogenated (–5) : Bromo/iodo substituents (–4) and chlorophenyl groups () increase molecular weight and may enhance receptor binding via halogen bonding.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., reflux duration, solvent selection) and employ catalysts like MCM-41(H) for heterocyclic ring formation . Purification via gradient recrystallization or HPLC can address solubility challenges, as demonstrated in analogous benzazepine syntheses . Monitor intermediates using TLC and characterize final products with 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substituent positions and sulfonamide connectivity. IR spectroscopy can validate functional groups (e.g., sulfonamide S=O stretches), while HRMS ensures molecular weight accuracy . For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .

Q. How should researchers design a reaction pathway for introducing the dimethoxybenzenesulfonamide moiety?

  • Methodological Answer : Protect reactive sites (e.g., methoxy groups) during sulfonylation. Use coupling agents like EDCl/HOBt for amide bond formation, as seen in benzamide syntheses . Monitor reaction progress via LC-MS to avoid over-substitution .

Q. What are common pitfalls in purification, and how can they be mitigated?

  • Methodological Answer : Low solubility in polar solvents may require mixed-solvent recrystallization (e.g., ethanol/DMF). Column chromatography with silica gel or reverse-phase HPLC can isolate impurities, as shown in dibenzooxazepin derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Employ computational methods (DFT) to predict 1^1H/13^13C chemical shifts and compare with experimental data . Consider dynamic effects like tautomerism in the oxazepine ring .

Q. What strategies evaluate the sulfonamide group’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct kinetic studies under varying conditions (pH, nucleophile concentration). Use DFT to identify electrophilic centers and solvent effects on transition states . Compare results with analogous sulfonamide derivatives .

Q. How can computational chemistry predict physicochemical properties lacking experimental data?

  • Methodological Answer : Apply QSPR models to estimate logP, solubility, and pKa. Molecular dynamics simulations can predict crystal packing behavior, addressing gaps in melting point or solubility data . Validate predictions with limited experimental measurements .

Q. What methodologies assess the electronic effects of dimethoxy groups on sulfonamide acidity?

  • Methodological Answer : Perform UV-Vis titration to determine experimental pKa. Compare with DFT-calculated charge distribution and frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with acidity .

Methodological Tables

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
SulfonylationDMF, EDCl/HOBt, 60°C, 12h72
CyclizationMCM-41(H), toluene, reflux, 8h68
PurificationEthanol/water (7:3), recrystallization95% purity

Table 2 : Cross-Validation Techniques for Spectral Contradictions

TechniqueApplicationReference
2D NMR (COSY/HSQC)Resolve proton-proton correlations
DFT Chemical ShiftsPredict 13^13C shifts for oxazepine ring
X-ray DiffractionConfirm crystal structure

Key Considerations

  • Theoretical Frameworks : Anchor studies in quantum chemistry (e.g., DFT) or reaction mechanism theories to guide experimental design .
  • Data Validation : Use tripartite validation (experimental, computational, literature comparison) to resolve contradictions .
  • Interdisciplinary Methods : Integrate synthetic chemistry with computational modeling for holistic insights .

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